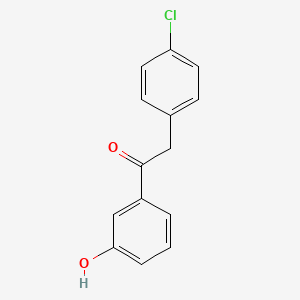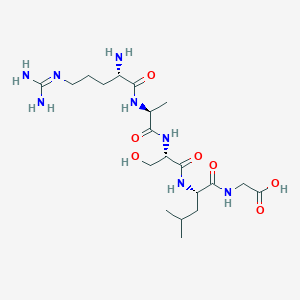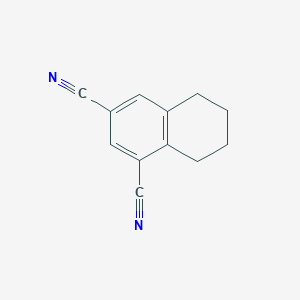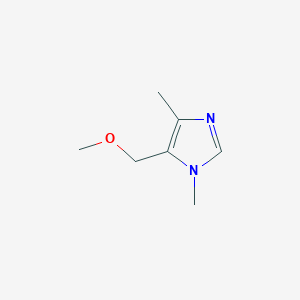
2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with 3-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in the para position.
2-(4-Chlorophenyl)-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in the ortho position.
2-(4-Bromophenyl)-1-(3-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the hydroxy and chloro groups, which influence its reactivity and biological activity. The presence of the hydroxy group in the meta position relative to the ethanone backbone provides distinct chemical properties compared to its ortho and para analogs.
特性
CAS番号 |
65250-78-4 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9,16H,8H2 |
InChIキー |
DZWUFVBPAVKZQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)

![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)

![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)



